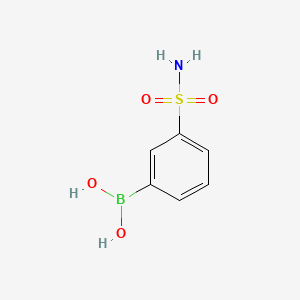

3-(Aminosulphonyl)benzeneboronic acid

Descripción general

Descripción

OSM-S-478: es un compuesto que pertenece a la serie de aminotienopirimidinas, que se ha explorado por sus posibles propiedades antimaláricas. Este compuesto es parte del proyecto Open Source Malaria, que tiene como objetivo desarrollar nuevos tratamientos para la malaria a través de la investigación de código abierto y la colaboración.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de OSM-S-478 implica la construcción del andamiaje de tienopirimidina.

Métodos de producción industrial: Si bien no se detallan los métodos específicos de producción industrial para OSM-S-478, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio, asegurando altos rendimientos y pureza a través de condiciones de reacción optimizadas y técnicas de purificación.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures. For example:

-

Regioselectivity : The electron-withdrawing aminosulphonyl group activates the boronic acid toward coupling at the para position .

-

Catalytic Conditions : Optimal yields are achieved using Pd(PPh₃)₄ with K₃PO₄ as a base in aqueous/organic biphasic systems .

| Reactant Pair | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf) | Na₂CO₃ | 78 | |

| 2-Iodonaphthalene | Pd(PPh₃)₄ | K₃PO₄ | 85 |

Halodeboronation Reactions

Electrophilic halogenation replaces the boronic acid group with halogens (X = Cl, Br, I) via an ipso-substitution mechanism :

-

Mechanistic Insight : The reaction proceeds through a boronate intermediate, with KOAc accelerating the process by promoting boronate formation .

-

Substrate Compatibility : BMIDA-protected derivatives (e.g., 1d ) show no reactivity, while unprotected boronic acids react efficiently .

Passerini-Type Multicomponent Reactions

Boronic acids act as carbon nucleophiles in three-component couplings with aldehydes and isocyanides to form α-hydroxyketones :

-

Functional Group Tolerance : The aminosulphonyl group remains intact under mild conditions (rt, 24 hr), enabling late-stage diversification .

-

Yield Optimization : Diastereoselectivity (>20:1 dr) is achieved using Mg(ClO₄)₂ as a Lewis acid .

Boronate Ester Formation

Reaction with diols or diamines forms stable boronate esters, critical for sensor and drug delivery applications :

-

Reversibility : The equilibrium shifts toward ester formation using Dean-Stark distillation .

-

Biological Relevance : Boronate esters bind sialic acid (SA) residues on cancer cells with high affinity (

-

M⁻¹) .

Interaction with Diols and Sugars

The boronic acid group forms cyclic esters with 1,2- or 1,3-diols, enabling applications in glucose sensing and glycoprotein targeting :

-

pH Sensitivity : Binding is strongest at physiological pH (7.4) .

-

Therapeutic Potential : Conjugates with heparin or tocopherol enhance tumor targeting via SA recognition .

Functionalization via Reductive Amination

The sulphonamide group enables secondary modifications, such as reductive amination with ketones or aldehydes :

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The biological activity of 3-(Aminosulphonyl)benzeneboronic acid has been investigated for its potential therapeutic applications. Some notable findings include:

- Antimicrobial Activity : Studies have shown that compounds containing boron can exhibit antimicrobial effects. For instance, derivatives of this compound demonstrated reasonable antibacterial activity against Bacillus cereus .

- Drug Delivery Systems : The compound has been explored for enhancing the delivery of therapeutic agents by binding to surface glycans on cells, thereby improving cellular uptake .

Chemical Biology Applications

This compound serves as a versatile building block in chemical biology. Its ability to interact with biomolecules makes it suitable for various applications:

- Bioconjugation : It can be used to label proteins and other biomolecules, facilitating studies on protein interactions and functions.

- Sensors Development : The compound's affinity for diols allows for the development of sensors for detecting saccharides and glycosylated compounds .

Material Science Applications

In materials science, this compound has potential applications in the development of advanced materials:

- Polymer Chemistry : Its reactivity can be harnessed in creating new polymers with specific properties through cross-linking reactions.

- Nanotechnology : The compound may be utilized in the fabrication of nanomaterials due to its unique chemical properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Aminophenylboronic Acid | Contains an amino group; lacks sulfonyl functionality | Simpler synthesis methods |

| Phenylboronic Acid | Basic structure without additional functional groups | Widely used in various coupling reactions |

| 4-Aminobenzenesulfonic Acid | Contains sulfonic acid group; lacks boron functionality | Primarily used as a dye or reagent |

The combination of both boronic acid and aminosulfonyl functionalities in this compound provides enhanced reactivity and potential applications that are not found in simpler analogs.

Case Studies

- Antimicrobial Studies : Research indicated that derivatives of this compound exhibited significant antibacterial activity against specific pathogens. This suggests potential use in developing new antimicrobial agents .

- Drug Delivery Enhancement : A study demonstrated that attaching boron-containing moieties to therapeutic proteins improved their cellular uptake significantly compared to non-boronated controls . This method could lead to more effective drug delivery systems.

Mecanismo De Acción

OSM-S-478 ejerce sus efectos inhibiendo la aspartil-tRNA sintetasa citoplasmática de Plasmodium falciparum. Esta inhibición interrumpe la traducción de proteínas y activa la respuesta de privación de aminoácidos en el parásito. El compuesto forma un aducto covalente con la enzima, lo que lleva a su inhibición .

Comparación Con Compuestos Similares

Compuestos similares:

OSM-S-106: Otro compuesto aminotienopirimidina con propiedades antimaláricas similares.

TCMDC-135294: Un compuesto estructuralmente relacionado identificado de una biblioteca GSK.

Singularidad: OSM-S-478 es único debido a su inhibición específica de la aspartil-tRNA sintetasa de Plasmodium falciparum, que no suele ser atacada por otros compuestos antimaláricos. Este mecanismo de acción único lo convierte en una valiosa adición al arsenal de agentes antimaláricos .

Actividad Biológica

3-(Aminosulphonyl)benzeneboronic acid is a boronic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₈BNO₄S. The presence of the boronic acid group is crucial for its biological activity, as it can form reversible covalent bonds with diols and other nucleophiles, which is a characteristic feature leveraged in drug design.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes through covalent interactions. Boronic acids are known to target serine proteases and other enzymes by forming stable adducts, thus inhibiting their function. For instance, studies have shown that boronic acids can effectively inhibit prolyl endopeptidase (PREP), which is involved in various physiological processes including neuropeptide metabolism .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines while sparing healthy cells. For example, compounds similar to this boronic acid have shown cytotoxic effects against prostate cancer cells with IC₅₀ values indicating effective inhibition at low concentrations .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Boronic acids have been tested against Gram-positive and Gram-negative bacteria, showing inhibition zones that suggest effective antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis via inhibition of key enzymes .

Antiviral Potential

Emerging studies suggest that this compound may also possess antiviral properties. The boronic acid moiety has been incorporated into peptidic inhibitors targeting viral proteases, enhancing their affinity and selectivity. This approach has shown promise in developing antiviral agents against flaviviruses such as dengue and West Nile virus .

Case Studies and Research Findings

- Anticancer Studies : A study reported that 5 µM solutions of related boronic compounds decreased the viability of prostate cancer cells to approximately 33%, while healthy cells maintained about 95% viability after treatment .

- Antimicrobial Efficacy : In antimicrobial assays, the compound exhibited inhibition zones ranging from 7 mm to 13 mm against species like Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

- Antiviral Activity : A study highlighted the effectiveness of boronic acid derivatives in inhibiting flavivirus proteases with IC₅₀ values below 100 nM, indicating strong antiviral potential .

Propiedades

IUPAC Name |

(3-sulfamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNJSWJJYWZLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657136 | |

| Record name | (3-Sulfamoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-74-0 | |

| Record name | (3-Sulfamoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminosulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.